molecular formula C6H6O2S B112520 3-Methoxythiophene-2-carbaldehyde CAS No. 35134-07-7

3-Methoxythiophene-2-carbaldehyde

Cat. No. B112520
CAS RN: 35134-07-7
M. Wt: 142.18 g/mol
InChI Key: KGJDTMQUUPIAEF-UHFFFAOYSA-N
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Patent
US07101856B2

Procedure details

50 mg of 2-hydroxymethyl-6-{2-[2-(4-methoxy-phenyl)-vinyl]-thiophen-3-yloxy}-tetrahydro-pyran-3,4,5-triol were dissolved in 10 ml of methanol. 20 mg of palladium on activated carbon were added and the solution was stirred under a hydrogen atmosphere for 18 h. The catalyst was filtered off and washed with 60 ml of methanol, and the organic phase was concentrated. The residue was chromatographed on silica gel (ethyl acetate). 18 mg of the product with the molecular weight of 396.46 (C19H24O7S); MS (ESI): 419.05 (M+Na+), 414.10 (M+NH4+).
Name
2-hydroxymethyl-6-{2-[2-(4-methoxy-phenyl)-vinyl]-thiophen-3-yloxy}-tetrahydro-pyran-3,4,5-triol
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCC1C(O)C(O)C(O)[CH:5]([O:12][C:13]2[CH:17]=[CH:16][S:15][C:14]=2[CH:18]=CC2C=CC(OC)=CC=2)O1.C[OH:29]>[Pd]>[CH3:5][O:12][C:13]1[CH:17]=[CH:16][S:15][C:14]=1[CH:18]=[O:29]

Inputs

Step One
Name
2-hydroxymethyl-6-{2-[2-(4-methoxy-phenyl)-vinyl]-thiophen-3-yloxy}-tetrahydro-pyran-3,4,5-triol
Quantity
50 mg
Type
reactant
Smiles
OCC1OC(C(C(C1O)O)O)OC1=C(SC=C1)C=CC1=CC=C(C=C1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred under a hydrogen atmosphere for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with 60 ml of methanol
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (ethyl acetate)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC1=C(SC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.